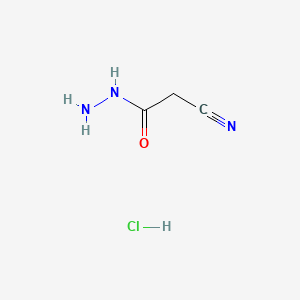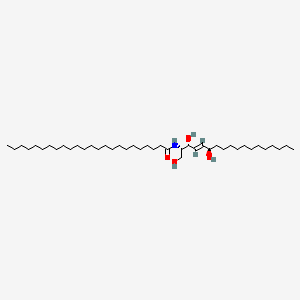
Cyacetacide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyacetacide hydrochloride, also known as cyanoacetohydrazide hydrochloride, is a biochemical compound with the molecular formula C3H5N3O.HCl and a molecular weight of 135.55 g/mol . It is a derivative of cyanoacetic acid hydrazide and is known for its antibacterial and anthelmintic properties . This compound has been used in the past as an anti-tuberculosis agent and is currently used in Russia for the treatment of various forms of tubercular lesions of the eye .
Preparation Methods
Cyacetacide hydrochloride can be synthesized by boiling ethyl or methyl cyanoacetate with hydrazine hydrate in alcohol . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyacetacide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
Cyacetacide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyacetacide hydrochloride involves its interaction with bacterial cells, leading to the inhibition of bacterial growth. It targets specific molecular pathways in the bacteria, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to exert its effects through multiple mechanisms .
Comparison with Similar Compounds
Cyacetacide hydrochloride is similar to other cyanoacetohydrazides, such as cyanoacetic acid hydrazide and cyanoacetylhydrazide . it is unique in its specific antibacterial and anthelmintic properties, making it particularly useful in the treatment of tubercular lesions. Other similar compounds include thiadiazole, oxadiazole, and various fused heterocycles, which are also used in the synthesis of biologically active compounds .
Properties
CAS No. |
5897-13-2 |
|---|---|
Molecular Formula |
C3H6ClN3O |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
2-cyanoacetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5;/h1,5H2,(H,6,7);1H |
InChI Key |
CEOVDOULQCPTMU-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)












